

# Purity analysis of C.I. Solvent Yellow 176 for research applications

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## Compound of Interest

Compound Name: C.I. Solvent yellow 176

Cat. No.: B080745

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## Technical Support Center: C.I. Solvent Yellow 176

This technical support center provides researchers, scientists, and drug development professionals with essential guidance on the purity analysis of C.I. Solvent Yellow 176 (CAS No. 10319-14-9) for research applications.

## Frequently Asked Questions (FAQs)

Q1: What is C.I. Solvent Yellow 176?

A1: C.I. Solvent Yellow 176 is a quinoline-based dye known for its brilliant reddish-yellow hue. [1] Its chemical formula is  $C_{18}H_{10}BrNO_3$ . [2][3] Due to its high heat resistance and light fastness, it is widely used for coloring various polymers such as PET, PS, and PMMA, as well as in specialized inks. [4][5][6] For research purposes, especially in tracer studies or as a fluorescent marker, ensuring high purity is critical to avoid interference from contaminants.

Q2: What are the typical physicochemical properties of C.I. Solvent Yellow 176?

A2: Key properties are summarized in the table below. These values are essential for selecting appropriate analytical conditions.

Property	Value	Reference
CAS Number	10319-14-9	[1][3]
Molecular Formula	C18H10BrNO3	[1][3]
Molecular Weight	368.18 g/mol	[1][3]
Appearance	Reddish-yellow powder	[3][5]
Melting Point	~218 °C	[4][5]
Solubility	Insoluble in water; Soluble in various organic solvents.	[7]
Chemical Group	Quinoline	[1][8]

Q3: What are the potential impurities in commercial batches of C.I. Solvent Yellow 176?

A3: Impurities can arise from the manufacturing process. While batch-specific impurity profiles vary, potential contaminants may include:

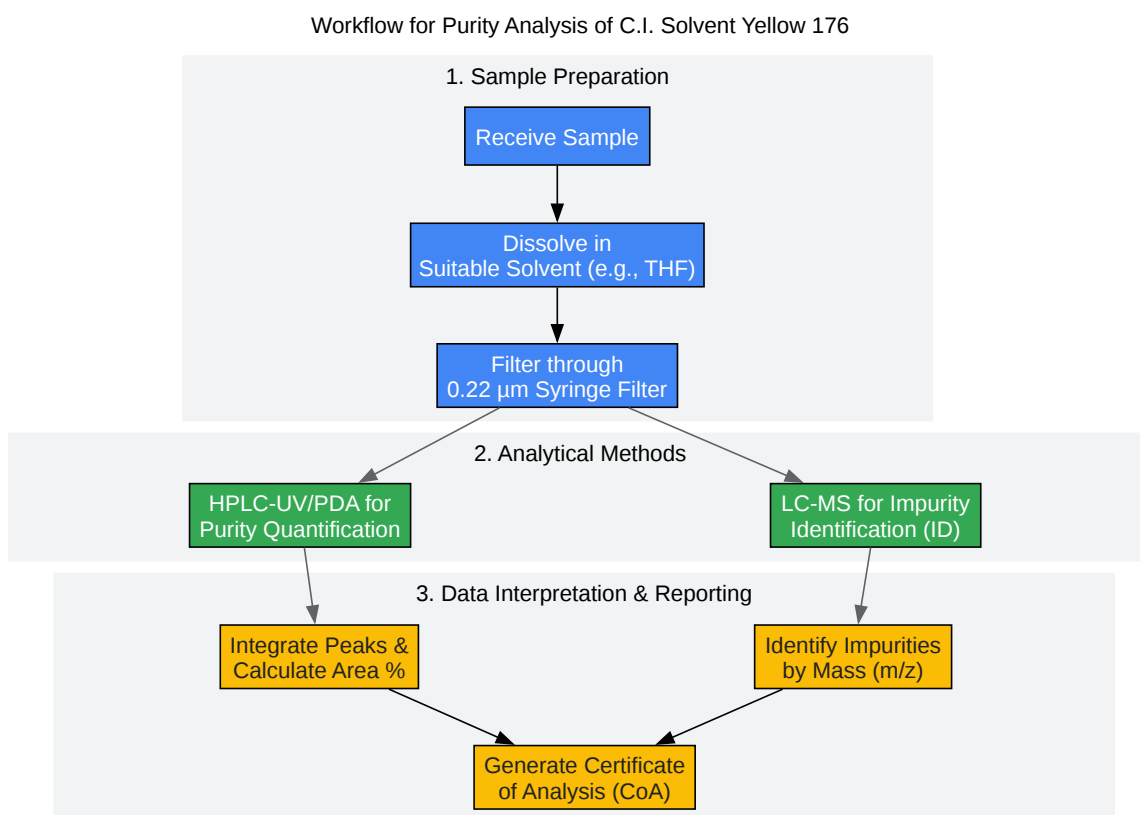
- Unreacted Starting Materials: Residuals from the initial chemical synthesis.
- Isomers: Structural isomers formed during the synthesis.
- Over- or Under-brominated Analogs: Species with more than one bromine atom or no bromine atom.
- Degradation Products: Compounds formed due to exposure to light or high temperatures during synthesis or storage.

Q4: What is a suitable solvent for preparing C.I. Solvent Yellow 176 for analysis?

A4: Tetrahydrofuran (THF), Dichloromethane (DCM), or N,N-Dimethylformamide (DMF) are commonly effective. For reversed-phase HPLC, it is crucial to use a solvent that is miscible with the mobile phase, such as THF or acetonitrile. A small-scale solubility test is always recommended before preparing a stock solution.

## Purity Analysis Workflow

The following diagram outlines a standard workflow for the comprehensive purity analysis of C.I. Solvent Yellow 176.



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Caption: Standard workflow from sample receipt to final purity reporting.

## Experimental Protocols

### High-Performance Liquid Chromatography (HPLC) for Purity Assessment

This method is designed to separate the main component from its potential impurities and quantify its purity based on peak area percentage. A similar methodology has been successfully used for related quinoline dyes.[9]

### 1. Instrumentation and Columns:

- HPLC system with a UV/Vis or Photodiode Array (PDA) detector.
- Reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

### 2. Reagents and Sample Preparation:

- Mobile Phase A: 0.1% Formic Acid in Water
- Mobile Phase B: 0.1% Formic Acid in Acetonitrile
- Sample Preparation: Accurately weigh and dissolve the C.I. Solvent Yellow 176 sample in THF to a final concentration of approximately 0.5 mg/mL. Filter the solution through a 0.22 µm syringe filter before injection.

### 3. Chromatographic Conditions:

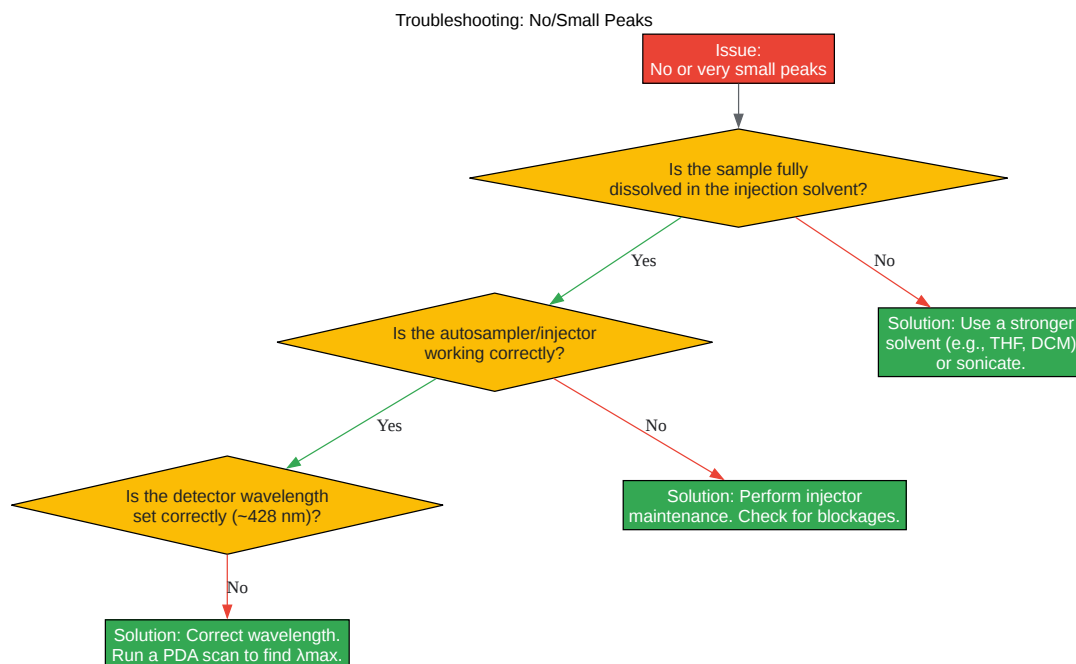
Parameter	Recommended Setting
Detection Wavelength	428 nm
Flow Rate	1.0 mL/min
Injection Volume	10 µL
Column Temperature	30 °C
Gradient Program	60% B to 95% B over 20 minutes, hold for 5 minutes, then return to initial conditions.

### 4. Data Analysis:

- Integrate all peaks in the chromatogram.
- Calculate the purity of C.I. Solvent Yellow 176 by determining the area percentage of the main peak relative to the total area of all peaks.

## Troubleshooting Guide

Problem: No peaks or very small peaks are observed in the HPLC chromatogram.



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Caption: Decision tree for troubleshooting missing or small HPLC peaks.

Problem: The main peak in the HPLC chromatogram is broad or shows tailing.

- Possible Cause 1: Column Overload.
  - Solution: Reduce the sample concentration. Prepare a more dilute sample (e.g., 0.1 mg/mL) and re-inject.
- Possible Cause 2: Secondary Interactions with the Column.
  - Solution: The acidic mobile phase modifier (formic acid) should minimize this. Ensure the mobile phase is correctly prepared. If tailing persists, consider using a different column with end-capping.
- Possible Cause 3: Column Degradation.

- Solution: The column may be nearing the end of its lifespan. Flush the column with a strong solvent or replace it if performance does not improve.

Problem: Unexpected peaks are observed in the LC-MS analysis.

- Possible Cause 1: Contamination.
  - Solution: Ensure all glassware is scrupulously clean. Analyze a "blank" injection (injection solvent only) to check for contaminants originating from the solvent or the system itself.
- Possible Cause 2: In-source Fragmentation or Adduct Formation.
  - Solution: The observed  $m/z$  values may correspond to fragments of the parent molecule or adducts (e.g.,  $[M+Na]^+$ ,  $[M+K]^+$ ). Review the mass spectrum for these common adducts. Try adjusting the ionization source parameters (e.g., cone voltage) to reduce fragmentation.
- Possible Cause 3: Genuine Impurities.
  - Solution: If the peaks are reproducible and not present in the blank, they are likely genuine impurities. Use the accurate mass data to propose elemental compositions and search chemical databases to tentatively identify the structures.

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